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Cat. No.: B1139417

An In-depth Technical Guide to Tranilast Sodium for Researchers and Drug Development
Professionals

Introduction

Tranilast, chemically known as N-(3,4-dimethoxycinnamoyl) anthranilic acid, is a synthetic
derivative of a tryptophan metabolite.[1] Initially developed as an anti-allergic agent, it was first
approved in Japan and South Korea in 1982 for the treatment of bronchial asthma.[2][3] Its
indications were later expanded to include keloids and hypertrophic scars.[3] Tranilast exhibits
a wide range of pharmacological activities, including anti-inflammatory, anti-allergic, antifibrotic,
and immunomodulatory effects.[2][4] Its therapeutic potential is being explored for a variety of
conditions, including fibrotic diseases, inflammatory bowel disease, and certain cancers.[5][6]
[7] This document provides a comprehensive technical overview of Tranilast sodium, focusing
on its chemical structure, properties, mechanism of action, and relevant experimental data for
research and development professionals.

Chemical Structure and Properties

Tranilast sodium is the sodium salt of Tranilast. The core structure consists of a 3,4-
dimethoxycinnamoyl group linked to an anthranilic acid backbone via an amide bond.[2] This
structure, featuring conjugated aromatic systems, is responsible for its biological activity and
physical properties, such as its intrinsic fluorescence.[2]

Chemical Identity
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Identifier Value Reference
sodium;2-[[(E)-3-(3,4-
IUPAC Name dimethoxyphenyl)prop-2- [2][3]
enoyllaminolbenzoate
104931-56-8 (Sodium Salt);
CAS Number ) [2][3]
53902-12-8 (Parent Acid)
Molecular Formula C1sHie6NNaOs [2][8]
Molecular Weight 349.31 g/mol [2][8]
COC1=C(C=C(C=C1)/C=C/C(
Canonical SMILES =0O)NC2=CC=CC=C2C(=0) [2]
[O-])OC.[Nat]
KZGHWWBBBHZLTTA-
InChl Key [2]
VRTOBVRTSA-M
Physicochemical Properties
Property Value Reference
Water Solubility 0.0084 mg/mL (for parent acid)  [9]
logP 2.89 - 3.56 [9]
pKa (Strongest Acidic) 3.55 [9]
Solubility Soluble in DMSO [8][10]
Appearance Light yellow solid [11]

Spectral Properties

Tranilast sodium possesses intrinsic fluorescence due to its conjugated aromatic structure.[2]

e Fluorescence Excitation Maximum: 310 nm([2]

e Fluorescence Emission Maximum: ~335 nm|[2]
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Synthesis

A common synthetic route for Tranilast involves a multi-step process starting from 3,4-
dimethoxybenzaldehyde.[2][11]
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Step 1: Knoevenagel Condensation
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Caption: General synthesis workflow for Tranilast.
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A typical synthesis protocol is as follows:

o Step 1: Synthesis of 3,4-Dimethoxycinnamic Acid: 3,4-dimethoxybenzaldehyde undergoes a
Knoevenagel condensation reaction with malonic acid, catalyzed by a weak base like
pyridine, to yield 3,4-dimethoxycinnamic acid.[11]

o Step 2: Synthesis of Tranilast Methyl Ester: The resulting 3,4-dimethoxycinnamic acid is
condensed with methyl anthranilate in the presence of a condensing agent to form Tranilast
methyl ester.[11]

o Step 3: Hydrolysis to Tranilast: The methyl ester is then hydrolyzed using an inorganic base,
such as sodium hydroxide, to produce the final Tranilast product.[11] The total yield for this
process can be up to 67%.[11]

Pharmacological Data
Pharmacodynamics and In Vitro Efficacy

Tranilast demonstrates a wide range of inhibitory activities across various cell types and
pathways. The ICso values below highlight its potency in different biological assays.

© 2025 BenchChem. All rights reserved. 5/17 Tech Support


https://patents.google.com/patent/CN104693063A/en
https://patents.google.com/patent/CN104693063A/en
https://patents.google.com/patent/CN104693063A/en
https://patents.google.com/patent/CN104693063A/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139417?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

Target/Assay Cell TypelSystem ICso0 Value Reference
Human Coronary
Cell Proliferation Artery Endothelial 19.1 uM [12]
Cells (FBS-induced)
Human Coronary
Artery Smooth Muscle
24.5 uM [12]
Cells (PDGF-BB-
induced)
) Prostaglandin D2 N
Mediator Release ) Not specified 100 pM
(PGD2) Production
Endotoxin-induced
Prostaglandin Ez Not specified ~1-20 uM
(PGE2)
Endotoxin-induced -~
Not specified ~10-50 uM
Thromboxane B2
A23187-induced
Monocyte Leukotriene  Human Monocytes 10-40 uM
Ca
A23187-induced
Human Monocytes 2-20 uM
Monocyte PGE:2
_ _ Endotoxin-induced "
Cytokine Production Not specified ~100-200 pM
TGF-B1
Endotoxin-induced IL- -
8 Not specified ~100 uM
Human Coronary
o [12°1]-PDGF-BB
Receptor Binding T Artery Smooth Muscle  268.0 uM
Binding
Cells
Pharmacokinetics
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Pharmacokinetic studies in healthy human volunteers have characterized the absorption,
distribution, metabolism, and excretion of Tranilast.
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Parameter Formulation Dose Value Reference
Tmax (Tlme to
Peak Tablet 400 mg 5.11h [13]
Concentration)
Capsule 400 mg 4.84 h [13]
Pooled Data Not specified 279+1.14h [14]
Cmax (Peak
Plasma Tablet 400 mg 74.92 pg/mL [13]
Concentration)
Capsule 400 mg 77.40 pg/mL [13]
N 422 +£5.92
Pooled Data Not specified [14]
pg/mL
T1/2 (Elimination
) Tablet 400 mg 7.31h [13]
Half-life)
Capsule 400 mg 9.44 h [13]
Pooled Data Not specified 7.58+1.44h [14]
AUC (Area
Tablet 400 mg 1339 (ug-h)/mL [13]
Under the Curve)
Capsule 400 mg 1544 (ug-h)/mL [13]
Relative Tablet vs.
_ o 400 mg 99.66% [13]
Bioavailability Capsule
Crystalline Drug
Oral )
_ o (in TNBS-treated 10 mg/kg ~6.5% [7]
Bioavailability
rats)
Self-Micellizing ~34-fold increase
Solid Dispersion 10 mg/kg in AUC vs. [15]
(in rats) crystalline

Mechanism of Action & Signaling Pathways

© 2025 BenchChem. All rights reserved.

8/17

Tech Support


https://journal11.magtechjournal.com/Jwk_zgyxzz/EN/Y1996/V31/I11/670
https://journal11.magtechjournal.com/Jwk_zgyxzz/EN/Y1996/V31/I11/670
https://www.researchgate.net/publication/267260484_Pharmacokinetic_Properties_of_Tranilast_in_Chinese_People
https://journal11.magtechjournal.com/Jwk_zgyxzz/EN/Y1996/V31/I11/670
https://journal11.magtechjournal.com/Jwk_zgyxzz/EN/Y1996/V31/I11/670
https://www.researchgate.net/publication/267260484_Pharmacokinetic_Properties_of_Tranilast_in_Chinese_People
https://journal11.magtechjournal.com/Jwk_zgyxzz/EN/Y1996/V31/I11/670
https://journal11.magtechjournal.com/Jwk_zgyxzz/EN/Y1996/V31/I11/670
https://www.researchgate.net/publication/267260484_Pharmacokinetic_Properties_of_Tranilast_in_Chinese_People
https://journal11.magtechjournal.com/Jwk_zgyxzz/EN/Y1996/V31/I11/670
https://journal11.magtechjournal.com/Jwk_zgyxzz/EN/Y1996/V31/I11/670
https://journal11.magtechjournal.com/Jwk_zgyxzz/EN/Y1996/V31/I11/670
https://pubmed.ncbi.nlm.nih.gov/28437888/
https://pubmed.ncbi.nlm.nih.gov/29702241/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139417?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Tranilast's therapeutic effects stem from its ability to modulate multiple signaling pathways
involved in inflammation and fibrosis. Key mechanisms include stabilizing mast cells, inhibiting
fibroblast proliferation, and interfering with critical cytokine signaling cascades.

Mast Cell Stabilization

The primary anti-allergic action of Tranilast is attributed to its ability to inhibit the release of
chemical mediators such as histamine, leukotrienes, and prostaglandins from mast cells. This
action helps to control the immediate hypersensitivity reactions that characterize allergic
conditions.[2]

Antifibrotic Activity via TGF-8 Pathway

Tranilast exerts significant antifibrotic effects by modulating the Transforming Growth Factor-
beta (TGF-[3) pathway, a central regulator of fibrosis.[6][16] It has been shown to induce the
phosphorylation of Smad2, a key downstream signaling molecule in the TGF-3 cascade.[17]
[18] This interaction ultimately leads to the transcriptional activation of p21, a cyclin-dependent
kinase inhibitor, which arrests cell growth and inhibits the proliferation of fibroblasts and smooth
muscle cells.[17][18]
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Caption: Tranilast's modulation of the TGF-B/Smad pathway.
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Inhibition of Inflammatory Signaling

Tranilast also suppresses inflammation by inhibiting several other key signaling pathways:

 MAPK Pathways: It has been shown to inhibit extracellular signal-regulated kinase (ERK), c-
Jun N-terminal kinase (JNK), and p38 signaling pathways, which are crucial for inflammatory
responses.[19][20]

o NF-kB Pathway: The drug can suppress the activation of NF-kB, a transcription factor that
governs the expression of numerous pro-inflammatory genes.[20]

o PDGF Signaling: In vascular smooth muscle cells, Tranilast can inhibit proliferation by
blocking the binding of Platelet-Derived Growth Factor BB (PDGF-BB) to its receptor.[19]
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Caption: Tranilast's inhibition of pro-inflammatory pathways.

Activation of the Nrf2-HO-1 Antioxidant Pathway

Recent studies have revealed that Tranilast can activate the Nrf2-HO-1 pathway.[1] It is
proposed that Tranilast covalently binds to the thiol groups in KEAP1, the cytosolic repressor of
Nrf2. This binding leads to the release and nuclear translocation of Nrf2, which then induces
the expression of antioxidant genes like heme oxygenase-1 (HO-1), contributing to its anti-
inflammatory effects.[1]
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Caption: Activation of the Nrf2-HO-1 pathway by Tranilast.

Key Experimental Protocols
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This section details methodologies for experiments frequently cited in Tranilast research.

DNBS-Induced Rat Colitis Model

This protocol is used to evaluate the anti-inflammatory efficacy of Tranilast in an animal model
of inflammatory bowel disease.[1]

e Animal Model: Male Sprague-Dawley rats (250-260 g) are used.
e Induction:
o Rats are fasted for 24 hours with free access to water.
o Under light isoflurane anesthesia, a rubber cannula is inserted 8 cm into the rectum.

o Dinitrobenzene sulfonic acid (DNBS) dissolved in 50% ethanol (e.g., 48 mg/0.4 mL/rat) is
instilled into the colon.[1]

o Treatment: Tranilast or a vehicle control is administered, typically orally or rectally, for a
specified duration (e.g., twice daily for 9 days).[7]

o Evaluation:

o Histological Analysis: Colon tissue is collected, fixed, and stained (e.g., with H&E) to
assess submucosal thickness and inflammatory cell infiltration.[7]

o Biomarker Analysis: Colon homogenates are used to measure levels of inflammatory
markers like myeloperoxidase (MPO) activity or specific cytokines (e.g., CINC-3) via
ELISA.[1][7]

Co-Immunoprecipitation of KEAP1 and Nrf2

This protocol determines if Tranilast disrupts the interaction between KEAP1 and Nrf2.[1]

e Cell Lysis: Cells (e.g., HCT116) are treated with Tranilast (e.g., 100 uM) for 2 hours and then
lysed using RIPA buffer.

 Incubation: Cell lysates are incubated with Tranilast (100 uM) at 30°C for 2 hours.
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e Immunoprecipitation:
o An anti-KEAP1 antibody is added to the lysate and incubated at 4°C for 2 hours.

o Protein A/G agarose beads are added and incubated at 4°C for another 2 hours to capture
the antibody-protein complexes.

e Washing: The beads are washed multiple times with RIPA buffer to remove non-specific
binding.

o Elution and Detection: Bound proteins are eluted by boiling in SDS sample buffer and
separated by SDS-PAGE.

e Immunoblotting: The separated proteins are transferred to a membrane and probed with
antibodies against Nrf2 and KEAP1 to detect their presence in the immunoprecipitated
complex.[1]

PDGF-BB Receptor Binding Assay

This assay quantifies the ability of Tranilast to inhibit the binding of PDGF-BB to its cell surface
receptor.[19]

e Cell Culture: Human coronary artery smooth muscle cells (CASMCSs) are grown to
confluence in appropriate culture plates.

» Binding Reaction:
o Monolayer cultures are exposed to various concentrations of Tranilast (e.g., 30-1000 uM).
o Radiolabeled [*2°1]-PDGF-BB is added to the cells and incubated to allow for binding.

e Washing: Unbound radioligand is removed by washing the cell monolayers.

e Quantification: The amount of bound [*?°1]-PDGF-BB is quantified by measuring the
radioactivity of the cell lysate using a gamma counter.

» Data Analysis: The results are used to calculate the concentration of Tranilast that inhibits
50% of specific [*2°1]-PDGF-BB binding (ICs0).[19]

© 2025 BenchChem. All rights reserved. 14 /17 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC8623426/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1572058/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1572058/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139417?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Conclusion

Tranilast sodium is a multi-modal pharmacological agent with well-established anti-allergic
and antifibrotic properties. Its mechanism of action is complex, involving the modulation of key
signaling pathways such as TGF-B/Smad, MAPK, NF-kB, and Nrf2. The quantitative data on its
in vitro potency and in vivo pharmacokinetics provide a solid foundation for further research
and development. The detailed experimental protocols and pathway diagrams presented in this
guide offer valuable tools for scientists working to explore the full therapeutic potential of this
versatile compound. Future work may focus on optimizing its formulation to improve
bioavailability and expanding its clinical applications to a broader range of inflammatory and
fibrotic diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Eletrophilic Chemistry of Tranilast Is Involved in Its Anti-Colitic Activity via Nrf2-HO-1
Pathway Activation - PMC [pmc.ncbi.nlm.nih.gov]

¢ 2. Buy Tranilast sodium [smolecule.com]

e 3. Tranilast | C18H17NO5 | CID 5282230 - PubChem [pubchem.ncbi.nlm.nih.gov]
¢ 4. medchemexpress.com [medchemexpress.com]

e 5. What is Tranilast used for? [synapse.patsnap.com]

¢ 6. Unlocking the potential of tranilast: Targeting fibrotic signaling pathways for therapeutic
benefit - PubMed [pubmed.ncbi.nim.nih.gov]

o 7. Protective effects of tranilast on experimental colitis in rats - PubMed
[pubmed.ncbi.nim.nih.gov]

o 8. apexbt.com [apexbt.com]
e 9. go.drugbank.com [go.drugbank.com]
e 10. Tranilast | Prostaglandin Receptor | RAAS | TargetMol [targetmol.com]

e 11. CN104693063A - Synthesis method of tranilast - Google Patents [patents.google.com]

© 2025 BenchChem. All rights reserved. 15/17 Tech Support


https://www.benchchem.com/product/b1139417?utm_src=pdf-body
https://www.benchchem.com/product/b1139417?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC8623426/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8623426/
https://www.smolecule.com/products/s001606
https://pubchem.ncbi.nlm.nih.gov/compound/Tranilast
https://www.medchemexpress.com/Tranilast.html
https://synapse.patsnap.com/article/what-is-tranilast-used-for
https://pubmed.ncbi.nlm.nih.gov/38861914/
https://pubmed.ncbi.nlm.nih.gov/38861914/
https://pubmed.ncbi.nlm.nih.gov/28437888/
https://pubmed.ncbi.nlm.nih.gov/28437888/
https://www.apexbt.com/tranilast-sodium.html
https://go.drugbank.com/drugs/DB07615
https://www.targetmol.com/compound/tranilast
https://patents.google.com/patent/CN104693063A/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139417?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e 12. selleckchem.com [selleckchem.com]

» 13. Pharmacokinetics and relative bioavailability of tranilast in healthy volunteers
[journalll.magtechjournal.com]

e 14. researchgate.net [researchgate.net]

» 15. Enhanced biopharmaceutical effects of tranilast on experimental colitis model with use of
self-micellizing solid dispersion technology - PubMed [pubmed.ncbi.nim.nih.gov]

e 16. Articles [globalrx.com]

e 17. Transcriptional activation of p21 by Tranilast is mediated via transforming growth factor
beta signal pathway - PubMed [pubmed.ncbi.nim.nih.gov]

» 18. Transcriptional activation of p21 by Tranilast is mediated via transforming growth factor
beta signal pathway - PMC [pmc.ncbi.nim.nih.gov]

e 19. Inhibitory mechanism of tranilast in human coronary artery smooth muscle cells
proliferation, due to blockade of PDGF-BB-receptors - PMC [pmc.ncbi.nim.nih.gov]

e 20. Tranilast: a potential anti-Inflammatory and NLRP3 inflammasome inhibitor drug for
COVID-19 - PMC [pmc.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [Understanding the chemical structure and properties of
Tranilast sodium]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1139417#understanding-the-chemical-structure-and-
properties-of-tranilast-sodium]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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